

pharmacokinetic profile of Momordicine I

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Compound of Interest		
Compound Name:	Momordicine I	
Cat. No.:	B1676707	Get Quote

An In-Depth Technical Guide to the Pharmacokinetic Profile of Momordicine I

Introduction

Momordicine I is a cucurbitane-type triterpenoid and a significant bioactive secondary metabolite found in the bitter melon (Momordica charantia). This plant is cultivated in tropical and subtropical regions and is known for its nutritional and medicinal properties. **Momordicine I**, along with other related compounds in bitter melon, is believed to be responsible for many of the plant's biological activities. Research has shown that **Momordicine I** possesses various pharmacological properties, including anti-cancer, anti-diabetic, and anti-inflammatory effects. Its potential as a therapeutic agent has led to investigations into its pharmacokinetic profile to understand its absorption, distribution, metabolism, and excretion (ADME).

Pharmacokinetic Profile

A study involving C57Bl/6 male mice was conducted to evaluate the pharmacokinetic profile of **Momordicine I** following a single 20 mg/kg dose administered either intraperitoneally (IP) or orally (PO). The results indicated rapid absorption of **Momordicine I** through both routes of administration.

Quantitative Pharmacokinetic Data

The key pharmacokinetic parameters from this study are summarized in the table below.



Parameter	Intraperitoneal (IP) Administration (20 mg/kg)	Oral (PO) Administration (20 mg/kg)
Tmax (h)	1	1
Cmax (μM)	18	0.5
T½ (h)	0.9	2
AUClast (hμM)	48.7 ± 11.2	1.9 ± 0.6
AUCINF_obs (hμM)	49.3 ± 11.2	2.5 ± 0.6
AUC (%Extrap)	1.3 ± 0.4	22.8 ± 3.4
Cl_obs (L/h/kg)	0.8 ± 0.2	16.3 ± 4.1

Data presented as mean ± standard deviation. Abbreviations: Tmax: Time to reach maximum plasma concentration; Cmax: Maximum plasma concentration; T½: Elimination half-life; AUClast: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUCINF_obs: Area under the concentration-time curve extrapolated to infinity; AUC (%Extrap): Percentage of AUC extrapolated; Cl_obs: Apparent total body clearance.

Experimental Protocols

The pharmacokinetic data presented above was obtained through a detailed experimental protocol designed to assess the behavior of **Momordicine I** in vivo.

Animal Studies

- Species: C57Bl/6 male mice.
- Groups: The mice were divided into two groups: an intraperitoneal (IP) injection group and an oral gavage (PO) group, with three mice in each group (n=3).
- Dosing: A single dose of 20 mg/kg of Momordicine I was administered to each mouse. The selection of this dose was based on previous publications.



• Sample Collection: Blood samples were collected at various time points following administration to determine the plasma concentration of **Momordicine I** over time.

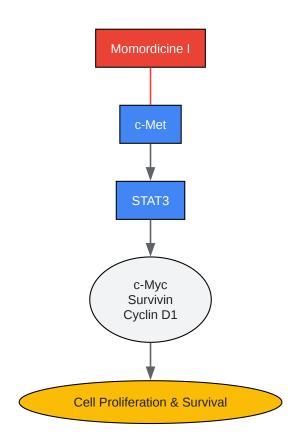
Analytical Method

 Technique: Liquid chromatography coupled to high-resolution electrospray ionization mass spectrometry (LC-HRESIMS) was utilized for the identification and quantification of Momordicine I in plasma samples. This method allows for sensitive and specific measurement of the compound in biological matrices.

Mechanism of Action and Relevant Signaling Pathway

Mechanistic studies have revealed that **Momordicine I** exerts its anti-cancer effects, particularly in head and neck cancer, by inhibiting the c-Met signaling pathway and its downstream targets. This inhibition leads to the inactivation of STAT3, which in turn downregulates the expression of proteins involved in cell proliferation and survival, such as c-Myc, survivin, and cyclin D1.





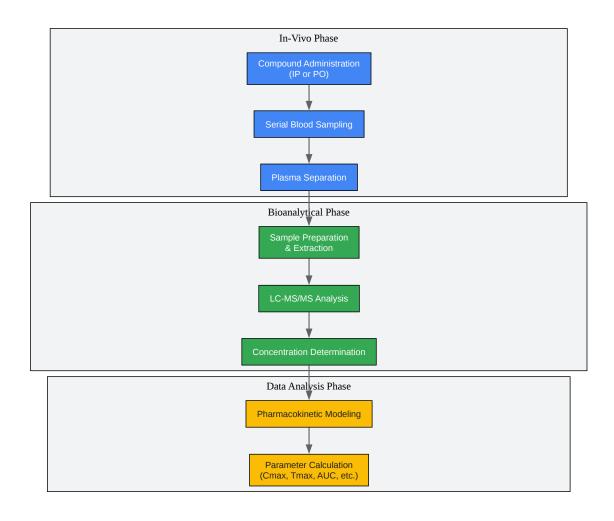
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Caption: Signaling pathway of **Momordicine I** in the inhibition of c-Met and downstream targets.

Experimental Workflow for Pharmacokinetic Analysis

The process of determining the pharmacokinetic profile of a compound like **Momordicine I** involves a systematic workflow, from compound administration to data analysis.





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